4-Fluoro-N-methylbenzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Novel Thioureas

Field: Organic Chemistry

Application: 4-Fluoro-α-methylbenzylamine is used in the synthesis of novel thioureas.

Nucleophilic Substitution Reactions

Biochemical Reagent

Fluorination Reagents

Real-Time PCR

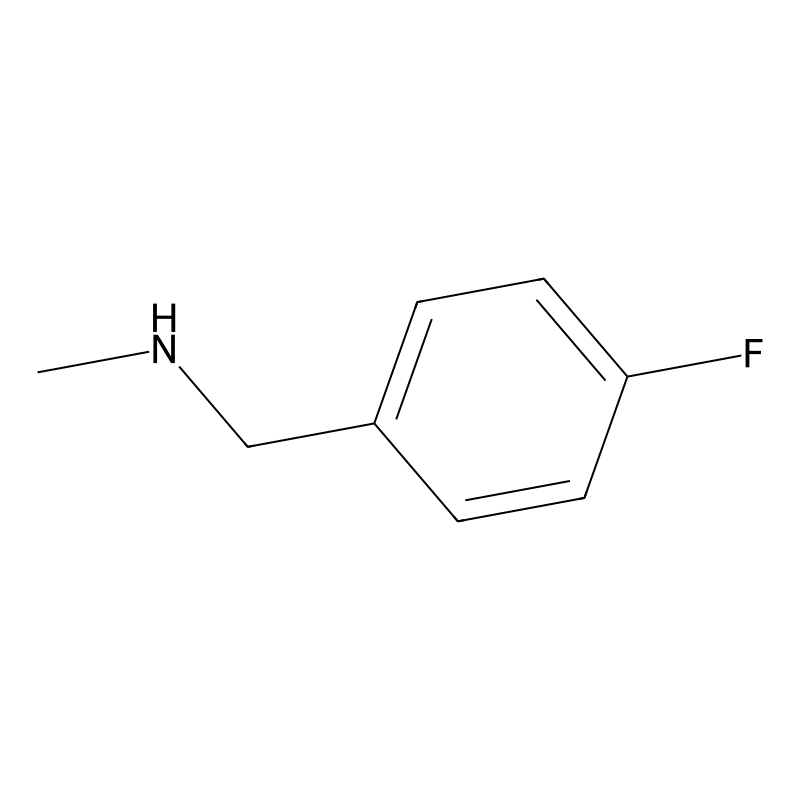

4-Fluoro-N-methylbenzylamine is classified as an aromatic amine with the molecular formula C₈H₁₀FN. It features a benzyl group attached to a nitrogen atom that is also bonded to a methyl group and a fluorine atom in the para position of the aromatic ring. This compound is characterized by its moderate volatility and potential for reactivity due to the presence of both the amine and fluorine functional groups .

- N-Methylation Reactions: The compound can undergo further N-methylation to form more complex derivatives.

- Acylation Reactions: It can react with acyl chlorides to form amides.

- Alkylation Reactions: The amine group can be alkylated using alkyl halides, leading to substituted amines.

These reactions are often facilitated by the presence of catalysts or specific reaction conditions that enhance yield and selectivity .

The biological activity of 4-Fluoro-N-methylbenzylamine has been explored in various contexts. It exhibits potential as a biochemical reagent in life sciences due to its ability to interact with biological systems. Notably, it has been studied for its effects on cellular mechanisms and may have implications in drug development . Additionally, it has been noted for causing skin irritation and allergic reactions, indicating its bioactivity profile must be managed carefully during handling .

Several methods exist for synthesizing 4-Fluoro-N-methylbenzylamine:

- Direct Amination: The compound can be synthesized through the direct reaction of 4-fluorobenzyl chloride with N-methylamine under suitable conditions.

- Catalytic Methods: Recent studies have reported catalytic processes for the selective mono-N-methylation of amines using methanol as a solvent, which can yield 4-Fluoro-N-methylbenzylamine efficiently .

- Photochemical Methods: Innovative approaches involving photochemistry have also been explored to modify existing compounds into 4-Fluoro-N-methylbenzylamine .

4-Fluoro-N-methylbenzylamine serves multiple purposes across different fields:

- Biochemical Research: Used as a reagent in various biochemical assays and studies.

- Pharmaceuticals: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.

- Material Science: May be utilized in the development of new materials due to its unique chemical properties.

Research has indicated that 4-Fluoro-N-methylbenzylamine interacts with various biological targets, which could influence cellular pathways. Its role in modifying molecular interactions makes it a candidate for further study in pharmacology and toxicology. Interaction studies often focus on its binding affinity and reactivity with enzymes or receptors within biological systems .

Several compounds share structural similarities with 4-Fluoro-N-methylbenzylamine. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluorobenzylamine | Benzyl group with fluorine | Lacks methyl substitution at nitrogen |

| N-Methylbenzylamine | Benzyl group with methyl at nitrogen | No fluorine substituent |

| Benzylamine | Simple benzene ring attached to amine | No substitutions on benzene |

Uniqueness of 4-Fluoro-N-methylbenzylamine

What sets 4-Fluoro-N-methylbenzylamine apart from these similar compounds is its unique combination of both fluorine substitution and N-methylation. This combination enhances its reactivity and potential applications in pharmaceuticals compared to simpler amines or those lacking fluorine.

XLogP3

GHS Hazard Statements

H315 (95.12%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (95.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (97.56%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant